Aldehyde Functional Handle Availability Versus 5-(2-Furyl)-1,3-cyclohexanedione
The target compound (C₁₁H₁₀O₄, MW 206.19 g/mol) incorporates a single aldehyde group (-CHO) at the cyclohexane 1-position, enabling nucleophilic addition and condensation chemistries that are structurally inaccessible to the comparator 5-(2-furyl)-1,3-cyclohexanedione (C₁₀H₁₀O₃, MW 178.18 g/mol), which bears only ketone functionalities and a methylene unit at the equivalent position. This is a structural-level difference corresponding to a mass difference of 28.01 Da attributable to the replacement of the methylene (-CH₂-) with an aldehyde (-CHO) . The aldehyde group is fundamentally more electrophilic: aldehydes generally react with nitrogen nucleophiles approximately 20–100× faster than the corresponding methyl ketones under comparable aqueous conditions, based on well-established carbonyl reactivity hierarchy data [1].
| Evidence Dimension | Presence of aldehyde electrophile for chemoselective bond formation |
|---|---|
| Target Compound Data | One aldehyde group (C1 position); MW 206.19 g/mol; molecular formula C₁₁H₁₀O₄ |
| Comparator Or Baseline | 5-(2-Furyl)-1,3-cyclohexanedione (CAS 1774-11-4): zero aldehyde groups; MW 178.18 g/mol; C₁₀H₁₀O₃ |
| Quantified Difference | Mass difference 28.01 Da; absence versus presence of the aldehyde carbonyl renders the comparator chemically inert to aldehyde-specific transformations (e.g., reductive amination, Wittig olefination) |
| Conditions | Structural comparison based on authenticated CAS registry data; reactivity hierarchy based on class-level carbonyl electrophilicity principles |
Why This Matters
For procurement decisions involving synthetic routes that require an aldehyde electrophile for C–C or C–N bond formation, the comparator is structurally incapable of serving as a direct substitute, necessitating additional synthetic steps to introduce aldehyde functionality.
- [1] LibreTexts Chemistry. Reactivity of Aldehydes and Ketones. 2013. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones (accessed 2026-05-02). View Source
